Ethyl 2-(3-aminophenoxy)isonicotinate
Overview
Description
Ethyl 2-(3-aminophenoxy)isonicotinate is a chemical compound with the molecular formula C14H14N2O3. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-aminophenoxy)isonicotinate is represented by the formula C14H14N2O3. Its molecular weight is 258.27 g/mol.
Relevant Papers
One relevant paper discusses the synthesis of 4-pyridinemethanol by electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell . The yield of 4-pyridinemethanol reached up to 71% under optimal conditions .
Scientific Research Applications
1. Use in Synthesis of Pyranopyrazoles
A study by Zolfigol et al. (2013) reported a green and efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This method involves a one-pot four-component condensation reaction, utilizing isonicotinic acid as a dual and biological organocatalyst. Ethyl 2-(3-aminophenoxy)isonicotinate, as a derivative of isonicotinic acid, could potentially be explored for similar synthetic applications in green chemistry (Zolfigol et al., 2013).
2. In Coordination Polymers and Luminescence
Hassanein et al. (2015) demonstrated that direct reactions between CuI and isonicotinic acid (or its esters like ethyl isonicotinate) lead to the formation of coordination polymers with significant photoluminescence and electrical conductivity properties. These properties vary based on the supramolecular architecture, which is influenced by the derivatives of isonicotinic acid, including ethyl 2-(3-aminophenoxy)isonicotinate (Hassanein et al., 2015).
3. In Fluorinated Probe Development
Rhee et al. (1995) focused on the modification of the 2-aminophenol group, a building block for many cationic indicators. They developed a series of pH-sensitive probes by replacing one of the N-acetate groups of the chelator with an N-ethyl group. The derivatives exhibit pK values in the physiological range and are used for intracellular pH measurement. Ethyl 2-(3-aminophenoxy)isonicotinate could potentially be modified similarly for creating specialized probes (Rhee et al., 1995).
4. In Catalytic Synthesis
The study by Yadav et al. (2005) involves the reaction of ethyl isonicotinate with hydrazine hydrate in a non-aqueous medium to synthesize isoniazid, an important tuberculosis treatment agent. This highlights a potential application for ethyl 2-(3-aminophenoxy)isonicotinate in similar catalytic synthesis processes (Yadav et al., 2005).
properties
IUPAC Name |
ethyl 2-(3-aminophenoxy)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-14(17)10-6-7-16-13(8-10)19-12-5-3-4-11(15)9-12/h3-9H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMNSTCFTPAUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187277 | |
Record name | 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-aminophenoxy)isonicotinate | |
CAS RN |
1415719-26-4 | |
Record name | 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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